molecular formula C9H5F4NO B1405346 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile CAS No. 1373920-99-0

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile

Cat. No. B1405346
CAS RN: 1373920-99-0
M. Wt: 219.14 g/mol
InChI Key: NBCGJZRRXIWVLY-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1373920-99-0 . It has a molecular weight of 219.14 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile . The InChI code is 1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Synthesis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

This compound is utilized in the synthesis of CETP inhibitors, which are significant in the treatment of high cholesterol. By inhibiting the CETP, these compounds help in increasing high-density lipoprotein (HDL) levels and reducing low-density lipoprotein (LDL) levels, thereby potentially reducing the risk of cardiovascular diseases .

Preparation of Substituted Pyrimidines

It serves as a reagent in the preparation of substituted pyrimidines with dithioacetals, which exhibit antimicrobial activity. This application is crucial in the development of new antibiotics and treatments for bacterial infections .

Material Science Research

In material science, this chemical is used to develop new materials with potential applications in various fields such as electronics, construction, and nanotechnology. Its unique properties can lead to the creation of innovative materials with enhanced characteristics .

Analytical Chemistry

Analytical chemists use this compound for method development and validation in the analysis of complex chemical mixtures. Its well-defined structure and properties make it an excellent standard or reference compound in chromatography and mass spectrometry .

Biopharma Production

The biopharmaceutical industry may employ this compound in the synthesis of complex molecules for drug development. Its role in the production of active pharmaceutical ingredients (APIs) is vital for creating effective and safe medications .

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, this compound can be used in the synthesis of cleaning agents or as a part of contamination control strategies. Its effectiveness in these applications ensures high standards of cleanliness and hygiene .

Advanced Battery Science and Technology

Researchers in the field of battery science might use this compound to develop new electrolytes or as a component in the cathode material. Its chemical stability and reactivity are beneficial in improving battery performance and longevity .

Chemical Synthesis

This compound is a versatile reagent in chemical synthesis, used to create a wide range of organic molecules. Its reactivity with various functional groups allows for the construction of complex molecular architectures .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCGJZRRXIWVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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